2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol
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Overview
Description
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol typically involves a multi-step process. One common method starts with the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core . This intermediate is then subjected to further reactions, including nitration, chlorination, and methylation, to introduce the nitro, chloro, and methyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or ionic liquid catalysts can be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethylphenol: Lacks the nitro group, which may affect its biological activity.
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-aminophenol: Contains an amino group instead of a nitro group, which may alter its reactivity and applications.
Uniqueness
The presence of the nitro group in 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol makes it unique compared to its analogs. This functional group can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H16ClN3O5 |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
2-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-4-chloro-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C22H16ClN3O5/c1-11-15(21(28)20(26(29)30)12(2)19(11)23)10-24-13-7-8-17(27)14(9-13)22-25-16-5-3-4-6-18(16)31-22/h3-10,27-28H,1-2H3 |
InChI Key |
QWYPQLRMUCCWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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